D-Cyclohexylglycine
Description
Overview and Significance in Scientific Inquiry
D-Cyclohexylglycine's significance in scientific research stems from its role as a chiral building block and a modulator of biological systems. rsc.orgnih.gov Its rigid cyclohexyl group provides conformational constraint, which is a desirable attribute in the design of peptides and other bioactive molecules. nih.gov The incorporation of D-CHG into peptide chains can enhance their stability against enzymatic degradation, a crucial factor for the development of peptide-based therapeutics. nih.gov
The compound's chirality is of paramount importance. As with many biologically active molecules, the specific three-dimensional arrangement of atoms in this compound is critical for its interactions with biological targets. rsc.org This makes it a valuable component in asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral molecule. mdpi.com
Historical Context of this compound Research Trajectories
The exploration of non-natural amino acids like this compound is rooted in the early advancements of peptide chemistry, which began over a century ago. nih.govtandfonline.com Early methods for synthesizing racemic cyclohexylglycine included the Strecker reaction, starting from cyclohexanecarboxaldehyde. acs.org A significant advancement was the development of methods to produce enantiomerically pure forms, such as the hydrogenation of phenylglycine. acs.org
Initially, this compound was recognized for its utility in pharmaceutical studies and peptide chemistry, where it served as a structural mimic of natural amino acids like valine and isoleucine. acs.org This allowed researchers to investigate the structure-activity relationships of peptides by introducing a non-natural residue. Over time, the focus of research has expanded from its basic incorporation into peptides to its use as a sophisticated tool for controlling molecular architecture and biological function.
Current Research Landscape and Emerging Trends of this compound
The current research landscape for this compound is dynamic, with a growing market that was valued at USD 120 million in 2024 and is projected to reach USD 200 million by 2033. mdpi.com This growth is fueled by increasing demand across various industries and a landscape that encourages innovation. mdpi.com
Emerging trends in this compound research include:
Advanced Drug Development : There is a significant focus on its use in the development of novel therapeutics, particularly for neurological disorders and as an anti-cancer agent. nih.govmdpi.commdpi.com
Peptidomimetics and Bioactive Peptides : Researchers are increasingly incorporating D-CHG into peptidomimetics to enhance their biological activity and stability. nih.govacs.org An example is its use in the synthesis of galaxamide analogs, which have shown potential as antitumor agents. acs.org
Materials Science : this compound and its derivatives are being explored for their potential to be incorporated into polymers to improve their mechanical properties, opening up applications in advanced materials. nih.gov
Asymmetric Catalysis : The use of this compound derivatives as chiral auxiliaries and ligands in asymmetric catalysis continues to be an active area of research, enabling the synthesis of enantiomerically pure compounds. sciencenet.cn
Role of this compound in Advanced Chemical and Biological Systems
This compound plays a multifaceted role in advanced chemical and biological systems.
In Chemical Systems:
Chiral Auxiliary : It is employed as a chiral auxiliary, a temporary stereogenic unit that controls the stereochemical outcome of a synthesis.
Peptide Synthesis : In peptide synthesis, it serves as a building block to create peptides with enhanced stability and specific conformations. acs.org Its incorporation can render peptide inhibitors resistant to peptidases and proteinases. nih.gov The tert-butyloxycarbonyl (Boc) protected form, Boc-D-Cyclohexylglycine, is widely used for this purpose. acs.org
In Biological Systems:
Neurotransmitter Modulation : this compound exhibits biological properties as an antagonist at certain glutamate (B1630785) receptors, making it a candidate for research into neurological conditions. rsc.org Its structural similarity to glycine (B1666218) allows it to interact with glycine receptors, potentially influencing neurotransmission. rsc.org
Enzyme Inhibition : Derivatives of cyclohexylglycine have been developed as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which are relevant in the treatment of type 2 diabetes. nih.gov
Anticancer Research : Platinum complexes containing a cyclohexylglycine ligand have been synthesized and studied for their anticancer activity against colon cancer cell lines. mdpi.com
Below are interactive data tables summarizing the properties and research applications of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol rsc.org |
| CAS Number | 14328-52-0 |
| Appearance | White crystalline solid |
| Melting Point | 256 °C |
| IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid rsc.org |
Table 2: Research Applications of this compound and its Derivatives
| Research Area | Application |
| Pharmaceutical Development | Building block for drugs targeting the central nervous system. nih.gov |
| Synthesis of antibiotics and antipsychotics. rsc.org | |
| Development of anticancer agents. mdpi.com | |
| Peptide and Protein Research | Incorporation into peptidomimetics to improve biological activity. rsc.org |
| Probe for studying protein folding and stability. rsc.org | |
| Enhancing peptide stability against enzymatic degradation. nih.gov | |
| Biochemical Research | Studying enzyme activity and receptor interactions. nih.gov |
| Investigating amino acid transport mechanisms. acs.org | |
| Asymmetric Synthesis | Used as a chiral auxiliary to control stereochemistry. acs.org |
| Materials Science | Incorporated into polymers to enhance mechanical properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWSIDTKSNDCU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353119 | |
| Record name | D-Cyclohexylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-52-0 | |
| Record name | Cyclohexylglycine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Cyclohexylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYLGLYCINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of D Cyclohexylglycine
Stereoselective Synthesis of D-Cyclohexylglycine and its Derivatives
The synthesis of this compound in an enantiomerically pure form is crucial for its application in pharmaceuticals and other specialized fields. Stereoselective synthesis, a process that favors the formation of one stereoisomer over others, is therefore a key area of research. iupac.org
Asymmetric Synthesis Approaches
Asymmetric synthesis encompasses a variety of strategies to introduce chirality into a molecule. For this compound, these methods are designed to produce the desired D-enantiomer with high selectivity.
Chiral catalysis is a powerful tool in asymmetric synthesis, utilizing chiral catalysts to control the stereochemical outcome of a reaction. rsc.org In the context of this compound synthesis, chiral catalysts can be employed in several ways. One approach involves the use of chiral metal complexes that can facilitate enantioselective transformations. rsc.org These hybrid chiral catalysts often feature ligands that activate substrates through non-covalent interactions, with the metal center acting as a template or a source of chirality. rsc.org
Another strategy involves enzymatic resolution. google.com For instance, the use of L-acylase or D-acylase can selectively hydrolyze an acylated racemic mixture of cyclohexylglycine, allowing for the separation of the desired D-enantiomer with high optical purity. google.com This biocatalytic approach offers high selectivity under mild reaction conditions. frontiersin.org Chiral aldehyde catalysis, which mimics biological processes, has also emerged as an effective strategy in the asymmetric synthesis of amino acids. frontiersin.org
Research has also explored the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction. chemimpex.coma2bchem.com For example, a chiral Schiff base prepared from glycine (B1666218) t-butyl ester and (1S,2S,5S)-2-hydroxypinan-3-one has been used for the asymmetric synthesis of D-α-amino acid derivatives. rsc.org
Enantioselective synthesis aims to directly produce a single enantiomer. iupac.org One prominent method is the hydrogenation of the corresponding aromatic amino acid, phenylglycine. The hydrogenation of (S)-phenylglycine using a rhodium-on-carbon catalyst has been shown to produce (S)-cyclohexylglycine in high yield and enantiomeric excess. tandfonline.com
A cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) represents another enantioselective route. rsc.org This method has been applied to synthesize D-α-amino amides from various aliphatic aldehydes, including a cyclohexyl substituent to produce a this compound derivative. rsc.org
Furthermore, the synthesis of substituted cyclohexylglycines has been achieved through methods like the aminohydroxylation of styrene (B11656) derivatives. acs.org This can be followed by isomerization to obtain the desired stereoisomer. acs.org
Table 1: Asymmetric Synthesis Approaches for this compound and Derivatives
| Method | Description | Key Features |
| Chiral Catalysis | Employs chiral catalysts (metal complexes, enzymes) to direct stereoselectivity. rsc.org | High efficiency and stereocontrol. rsc.org |
| Enzymatic Resolution | Uses enzymes like acylases to separate enantiomers from a racemic mixture. google.com | High optical purity (>99%). google.com |
| Chiral Auxiliaries | Temporarily incorporates a chiral molecule to guide the reaction's stereochemistry. chemimpex.coma2bchem.com | Effective for asymmetric alkylation. rsc.org |
| Hydrogenation | Catalytic hydrogenation of a chiral precursor like phenylglycine. tandfonline.com | High yield and preservation of enantiomeric purity. tandfonline.com |
| Aza-Henry Reaction | Cinchona alkaloid-catalyzed reaction to form α-bromonitroalkanes as precursors. rsc.org | Tolerant of various substituents. rsc.org |
| Aminohydroxylation | Asymmetric aminohydroxylation of a styrene derivative followed by oxidation. acs.org | Versatile for synthesizing substituted analogs. acs.org |
Chiral Catalysis in this compound Synthesis
Protecting Group Strategies in this compound Synthesis
In peptide synthesis and other complex chemical transformations, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. chemimpex.comiris-biotech.de The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. academie-sciences.fr
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. chemimpex.comcymitquimica.com Boc-D-Cyclohexylglycine is a valuable building block in peptide synthesis. chemimpex.comcreative-peptides.com The Boc group is stable under many reaction conditions but can be selectively removed, typically with a strong acid like trifluoroacetic acid (TFA), allowing for the stepwise assembly of peptides. chemimpex.comiris-biotech.de
The use of Boc-protected amino acids enhances solubility in organic solvents and allows for controlled modifications of the peptide chain. chemimpex.compeptide.com For instance, in solid-phase peptide synthesis (SPPS), the N-terminus of a growing peptide chain can be protected with a Boc group, which is then removed to allow for the coupling of the next amino acid. sigmaaldrich.com
The benzyloxycarbonyl (Z or Cbz) group is another important protecting group for amines. google.com The Z-group can be introduced by reacting the amino acid with benzyl (B1604629) chloroformate under alkaline conditions. google.com N-carbobenzyloxy-L-cyclohexylglycine (Cbz-CHG) is a key intermediate in the synthesis of certain pharmaceutical drugs. google.com
The Z-group is stable to the acidic conditions used to remove Boc groups, making the Boc and Z groups an "orthogonal" pair. This means one can be removed without affecting the other, a crucial strategy in the synthesis of complex molecules with multiple functional groups. The Z-group is typically removed by hydrogenolysis. libretexts.org
Table 2: Common Protecting Groups for this compound
| Protecting Group | Chemical Name | Abbreviation | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Boc | Strong acid (e.g., Trifluoroacetic acid) iris-biotech.de |
| Benzyloxycarbonyl | Benzyl chloroformate | Z or Cbz | Hydrogenolysis libretexts.org |
Boc-Protection in Peptide Synthesis
Functionalization and Derivatization of the this compound Scaffold
The unique structural properties of this compound (D-Chg), particularly its bulky and lipophilic cyclohexyl side chain, make it a valuable building block in medicinal chemistry and peptide design. Its incorporation into various molecular frameworks allows for the modulation of pharmacological properties such as potency, metabolic stability, and bioavailability. The derivatization of the D-Chg scaffold is a key strategy for developing novel therapeutics and complex molecular structures.
Structural Modifications and Analog Design
The non-proteinogenic nature of this compound allows it to serve as a crucial component in the design of peptide and non-peptide analogs with enhanced characteristics. nih.govresearchgate.netmdpi.com Its rigid cyclohexyl group can introduce conformational constraints and increase lipophilicity, which are desirable traits for improving metabolic stability and cell permeability. researchgate.net
Researchers have utilized this compound as a mimetic for natural amino acids to develop analogs with improved pharmacological profiles. For instance, in the development of analogs of the neuropeptide Glypromate (GPE), cyclohexylglycine was used as a glycine mimetic. This substitution aimed to enhance both the lipophilicity and metabolic stability of the parent neuropeptide. researchgate.net
In another example, structure-based design has led to the creation of phosphonic peptides incorporating a cyclohexylglycine residue within an N-Me-Ala-Chg-Pro-OH motif. nih.gov These compounds were developed as antagonists of the Inhibitor of Apoptosis Proteins (IAPs), mimicking the endogenous Smac protein. The design leverages the steric bulk of the cyclohexylglycine to interact with the binding groove of the target protein. nih.gov Furthermore, this compound is included as one of many unnatural amino acids in the creation of one-bead-one-compound (OB2C) combinatorial peptide and peptidomimetic libraries, highlighting its role in the broad exploration of chemical space for drug discovery. nih.gov
Structural modifications are not limited to peptide scaffolds. This compound has also been incorporated as a ligand in novel platinum complexes, such as [Pt(NH3)2(L)]NO3 and [Pt(bipy)(L)]NO3 (where L is cyclohexylglycine). These complex molecules were synthesized and evaluated for their potential in cancer therapy, demonstrating the versatility of the this compound scaffold beyond peptide chemistry. nih.gov
Table 1: Examples of Structural Modifications Involving this compound
| Original Compound/Scaffold | D-Chg Analog/Modification | Objective of Modification | Reference |
|---|---|---|---|
| Glypromate (GPE) | Cyclohexylglycine as a glycine mimetic | Enhance lipophilicity and metabolic stability | researchgate.net |
| Smac protein mimetic | Phosphonic peptides with an N-Me-Ala-Chg-Pro-OH motif | Design of small molecule IAP antagonists | nih.gov |
| Peptide Library | Incorporation of d-α-cyclohexylglycine (d-Chg) | Increase structural diversity for drug screening | nih.gov |
| Anticancer agents | Cyclohexylglycine as a ligand in Platinum(II) complexes | Develop novel metal-based therapeutics | nih.gov |
Synthesis of this compound Containing Peptides and Peptidomimetics
The synthesis of peptides and peptidomimetics containing this compound is a key area of research, driven by the desire to create therapeutic agents with improved stability and activity. researchgate.net The incorporation of non-canonical amino acids like D-Chg can obstruct the hydrolysis of peptide bonds by proteases, a common drawback of natural peptide drugs. nih.govmdpi.com Total chemical synthesis facilitates the incorporation of such unnatural amino acids and allows for modifications to the peptide backbone. wikipedia.orgpnas.org
Peptidomimetics are designed to mimic the bioactive conformation of peptides while having a significantly reduced peptide character, which can lead to improved pharmacokinetic properties. The development of peptidomimetics often starts with identifying the key amino acid residues essential for biological activity, followed by structural modifications—such as incorporating D-amino acids or other conformational constraints—to enhance stability and potency. The synthesis of peptidomimetic libraries that include this compound provides a powerful tool for discovering novel bioactive molecules. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing peptides containing this compound. wikipedia.orgcsic.es This technique involves assembling a peptide chain sequentially while it is attached to an insoluble resin support. wikipedia.org The use of D-amino acids like D-Chg is a common strategy in SPPS to induce specific secondary structures, such as turns, in the peptide chain. mdpi.com
The process typically employs one of two main protecting group strategies: Boc/benzyl or Fmoc/tert-butyl. wikipedia.org The Fmoc/tBu approach is widely used due to its milder deprotection conditions. wikipedia.org For example, the manual solid-phase synthesis of phosphonic peptides bearing the N-Me-Ala-Chg-Pro-OH sequence was successfully performed on a solid support. nih.gov The synthesis of chemical libraries containing cyclohexyl-glycine has also been achieved using solid-phase methods. google.com
The choice of resin is critical for a successful synthesis. Wang resin is commonly used for peptides that require a C-terminal carboxylic acid, while other resins are available for producing C-terminal amides. wikipedia.org The efficiency of the coupling and deprotection steps is crucial, especially when dealing with sterically hindered amino acids like this compound. Microwave-assisted SPPS has emerged as a technique to accelerate synthesis and improve the efficiency of incorporating bulky residues. biorxiv.org
Table 2: Key Aspects of SPPS for this compound Peptides
| SPPS Component | Description and Relevance to D-Chg | Reference |
|---|---|---|
| Protecting Groups | Fmoc/tBu strategy is common, using a base-labile Fmoc group for N-terminal protection and acid-labile side-chain protection. | wikipedia.org |
| Solid Support (Resin) | Gel-type supports like polystyrene or PEG-based resins are used. The choice depends on the desired C-terminal group (e.g., Wang resin for acids). | wikipedia.orgcsic.es |
| Coupling Reagents | Reagents like HBTU/HOBt/DIEA or PyBOP are used to facilitate amide bond formation. Stronger reagents may be needed for the sterically hindered D-Chg. | wikipedia.orgmdpi.com |
| Cleavage | Final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acid, such as a trifluoroacetic acid (TFA) cocktail. | wikipedia.orgmdpi.com |
Solid-Phase Peptide Synthesis Incorporating this compound
Incorporation into Complex Molecular Architectures
The utility of this compound extends to its incorporation into highly complex molecular architectures, moving beyond simple linear or cyclic peptides. This integration allows for the creation of sophisticated molecules with finely tuned properties for advanced therapeutic or research applications.
A prominent example is the development of highly potent HIV entry inhibitors based on the chemokine RANTES. pnas.org Through total chemical synthesis, researchers created an analog, PSC-RANTES, which incorporates L-cyclohexylglycine (the enantiomer of D-Chg) at a key position. This single substitution, as part of a larger medicinal chemistry effort, resulted in a synthetic protein that was 50 times more potent than the parent compound. This work serves as a proof of principle for using non-coded amino acids to optimize the pharmacological properties of entire proteins. pnas.org
This compound has also been integrated into complex organometallic structures. Novel platinum(II) complexes featuring a cyclohexylglycine ligand were synthesized for evaluation as anticancer agents. nih.gov These architectures combine the biological-targeting potential of an amino acid derivative with the cytotoxic capabilities of a heavy metal, representing a sophisticated approach to drug design. nih.gov
Furthermore, the principles of incorporating non-canonical amino acids (ncAAs) have been extended to engineering cell surface receptors. Methodologies involving genetic code expansion allow for the site-specific incorporation of ncAAs into large proteins like G protein-coupled receptors (GPCRs) in living cells. rockefeller.edu This powerful technique opens the door for installing amino acids like this compound directly into complex biological machinery to probe function or create novel signaling pathways.
Biological and Pharmacological Investigations of D Cyclohexylglycine
Neuropharmacological Research and Receptor Interactions
Studies of Neurotransmitter Systems and Synaptic Transmission
Studies investigating the biological activity of D-Cyclohexylglycine have revealed its capacity to interact with key components of the central nervous system's signaling pathways. Specifically, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for processes such as synaptic plasticity and memory formation smolecule.com. Furthermore, its interactions with glycine (B1666218) receptors suggest potential roles in regulating pain perception and anxiety levels smolecule.com. This compound also acts as an antagonist at certain glutamate (B1630785) receptors, indicating a broader influence on excitatory neurotransmission smolecule.com. These findings highlight its potential as a modulator of synaptic transmission, influencing neuronal communication and circuit function.
Implications for Neurological Disorders and Mental Health
The observed modulation of neurotransmitter systems by this compound positions it as a compound of interest for research into neurological disorders and mental health conditions. Its antagonism of glutamate receptors, particularly NMDA receptors, suggests potential therapeutic avenues in conditions where glutamate signaling is dysregulated smolecule.com. For instance, compounds incorporating D-amino acids, including this compound, are being explored as potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's disease researchgate.net. The ability of D-peptides, which can feature this compound, to resist enzymatic degradation also contributes to their prolonged in vivo activity, making them attractive for neurological applications researchgate.net. Research into these areas aims to leverage this compound's neurochemical properties to develop novel strategies for managing neurological and psychiatric conditions.
Enzyme Activity and Protein Interactions Studies Involving this compound
This compound serves as a valuable building block and probe in studies examining enzyme activity and protein interactions. Its unique structure allows it to be incorporated into peptides and small molecules designed to interact with specific enzyme active sites or protein interfaces.
Evaluation of Enzyme Activity and Protein Interactions
The incorporation of this compound into peptide substrates has been instrumental in evaluating the activity and substrate specificity of various enzymes. For example, this compound (dCHG) has been utilized in fluorogenic peptide substrates, such as Pefa9, to assess the peptidolytic activity of Factor IXa portlandpress.com. Similarly, this compound (D-Chg) has been employed in substrates to study the activity of the serine protease TMPRSS2 portlandpress.comresearchgate.net and Factor Xa (FXa), fitting into specific pockets like the S3 pocket of FXa . These studies help elucidate how specific amino acid residues influence enzyme kinetics and substrate recognition. Furthermore, this compound has been used in the synthesis of compounds evaluated for their inhibitory activity against enzymes involved in cholesteryl ester synthesis researchgate.net.
This compound as a Component of Enzyme Inhibitors
This compound is frequently incorporated into peptidomimetic structures and small molecules designed to inhibit enzyme activity. Its hydrophobic cyclohexyl side chain often contributes to favorable binding interactions within enzyme active sites.
This compound has been recognized for its role in competitive enzyme inhibition. In peptidomimetic thrombin inhibitors, the this compound moiety mimics the P3 position, with its hydrophobic cyclohexyl ring contributing to binding within the apolar site of thrombin's active site scispace.com. Inhibitors synthesized using this compound for the Hepatitis C Virus (HCV) NS3/4A protease have demonstrated potent inhibition constants (Ki), indicative of strong competitive binding to the enzyme's active site regulations.gov.
Allosteric Modulation
Research into the structural components contributing to receptor activity has indicated the potential role of cyclohexyl glycine moieties in allosteric modulation. Studies on unnatural tripeptide derivatives designed as positive allosteric modulators (PAMs) of the T1R2/T1R3 receptor have identified that a "cyclohexyl glycine tail structure" can make important contributions to enhancer activity. These findings suggest that the hydrophobic nature of the cyclohexane (B81311) ring within the cyclohexyl glycine structure may facilitate interactions with hydrophobic pockets on the receptor, thereby influencing its function nih.gov. While these studies often involve larger peptide structures incorporating the cyclohexyl glycine component, they highlight the potential for this amino acid derivative to engage in allosteric mechanisms.
Dipeptidyl Peptidase IV (DP-IV) Inhibition
This compound derivatives have emerged as significant candidates in the development of Dipeptidyl Peptidase IV (DP-IV) inhibitors, a class of drugs primarily investigated for the treatment of type 2 diabetes. Research has demonstrated that substituted 4-amino cyclohexylglycine analogues exhibit potent DP-IV inhibitory properties. For instance, specific analogues, such as bis-sulfonamide 15e, have shown extremely potent inhibition with an IC50 value of 2.6 nM nih.gov. Further structural modifications, including the incorporation of fused heterocycles onto the cyclohexyl moiety, have led to the discovery of novel, potent inhibitors. Thiazole derivatives, such as 3f and 11a, derived from cyclohexylglycine, have been reported as low nanomolar inhibitors of DP-IV, with IC50 values as low as 6 nM clockss.org. These findings underscore the utility of the cyclohexylglycine scaffold in designing selective and effective DP-IV inhibitors doi.orggoogle.comcapes.gov.brcapes.gov.brnih.gov.
Table 1: Selected this compound Derivatives as DP-IV Inhibitors
| Compound/Derivative | IC50 Value | Citation |
| Bis-sulfonamide 15e | 2.6 nM | nih.gov |
| Thiazole derivative 3f | 6 nM | clockss.org |
| Thiazole derivative 11a | 6 nM | clockss.org |
| 4-amino cyclohexylglycine analogue 5 | Potent | doi.org |
| 4-amino cyclohexylglycine analogue 6 | Potent | doi.org |
Antimicrobial Research Applications of this compound Derivatives
The field of antimicrobial peptides (AMPs) frequently explores modifications to enhance their stability and efficacy. Incorporating non-natural amino acids, such as D-amino acids, into peptide sequences is a common strategy to confer resistance to proteolytic degradation, as enzymes are stereospecific nih.gov. Similarly, the use of glycine spacers has been investigated in the creation of hybrid antimicrobial peptides to modulate their structure and function nih.gov. While direct incorporation of this compound into specific AMPs is not extensively detailed in the reviewed literature, these general principles highlight how such modified amino acids could be integrated into peptide structures to influence their antimicrobial properties google.com.
Research into the antifungal properties of compounds derived from combinatorial libraries has included cyclohexylglycine. Studies have evaluated both L- and D-enantiomers of cyclohexylglycine for their antifungal activity, reporting IC50 values in the range of 6.2–8.7 µg/ml and minimum inhibitory concentrations (MICs) between 16–32 µg/ml asm.orgasm.org. These findings suggest that cyclohexylglycine derivatives possess a degree of antifungal potency. Furthermore, general principles in AMP research indicate that modifications to amino acid composition can significantly influence both antimicrobial potency and hemolytic activity. For example, altering the charge or hydrophobicity of peptides can enhance their interaction with microbial membranes, thereby increasing antimicrobial effects, but potentially also increasing cytotoxicity nih.govias.ac.in.
Table 2: Antifungal Activity of Cyclohexylglycine Enantiomers
| Compound | IC50 (µg/ml) | MIC (µg/ml) | Citation |
| L-Cyclohexylglycine | 6.2 ± 0.35 | 16–32 | asm.orgasm.org |
| This compound | 8.7 ± 0.21 | 16–32 | asm.orgasm.org |
The investigation into compounds with anti-infective properties encompasses a broad range of chemical entities, including those derived from amino acids. The observed antifungal activity of cyclohexylglycine derivatives, as detailed in section 3.4.2, positions them as potential leads for the development of novel anti-infective agents asm.orgasm.org. While specific anti-infective agents directly developed from this compound are not extensively detailed, the ongoing research into novel antimicrobials, antivirals, and antifungals, often employing modified amino acids or peptide structures, indicates the broader context in which such compounds are explored rsc.orgvietnamjournal.ru.
Influence on Antimicrobial Potency and Hemolytic Activity
Anticancer Research Involving this compound Ligands
This compound has been utilized as a ligand in the synthesis of platinum (Pt) complexes for anticancer research. Studies have investigated the biological activity of Pt complexes where cyclohexylglycine serves as a ligand against cancer cell lines. For instance, two novel Pt complexes, [Pt(NH3)2(L)]NO3 (Complex 1) and [Pt(bipy)(L)]NO3 (Complex 2), where 'L' represents the cyclohexylglycine ligand, were synthesized and evaluated for their cytotoxic effects on the HCT116 human colon cancer cell line nih.govresearchgate.netresearchgate.netresearchgate.net. Complex 1 demonstrated an IC50 value of 35.51 µM, while Complex 2 showed an IC50 value of 51.33 µM after 72 hours of incubation. For comparison, carboplatin (B1684641) exhibited an IC50 of 51.94 µM against the same cell line researchgate.net. These findings suggest that platinum complexes incorporating cyclohexylglycine ligands possess anticancer properties and warrant further investigation as potential therapeutic agents.
Table 3: Anticancer Activity of Platinum Complexes with Cyclohexylglycine Ligands
| Complex | Target Cell Line | IC50 Value (µM) | Citation |
| [Pt(NH3)2(L)]NO3 (Complex 1) | HCT116 colon cancer | 35.51 | researchgate.net |
| [Pt(bipy)(L)]NO3 (Complex 2) | HCT116 colon cancer | 51.33 | researchgate.net |
| Carboplatin (reference) | HCT116 colon cancer | 51.94 | researchgate.net |
Compound Name List:
this compound
L-Cyclohexylglycine
4-amino cyclohexylglycine analogues
Bis-sulfonamide 15e
2,4-difluorobenzenesulfonamide (B83623) 15b
1-naphthyl amide 16b
Thiazole derivatives (3f, 11a)
[Pt(NH3)2(L)]NO3 (Complex 1)
[Pt(bipy)(L)]NO3 (Complex 2)
Carboplatin
Glucagon-like peptide-1 (GLP-1)
LL-37
Melittin
Cecropins
Magainins
5-toxin
Brevinin-2 related peptide (B2RP)
[D4K]B2RP
CopA3
Hp1090
InSco2
InSco6
DNA Binding Properties and Interaction Modes
A primary mechanism of action for platinum-based anticancer drugs is their interaction with DNA, leading to DNA damage and subsequent apoptosis in cancer cells. Research indicates that platinum complexes containing this compound ligands exhibit significant DNA binding capabilities. Spectroscopic studies, such as fluorescence and UV-Vis titrations, along with viscometry and circular dichroism (CD) measurements, have been employed to elucidate these interactions. These methods suggest that these complexes can interact with DNA through various modes, including groove binding, partial intercalation, and electrostatic interactions nih.govacs.orgresearchgate.netresearchgate.netnih.gov. Molecular docking studies further support these findings, predicting the binding energies and preferred interaction sites of the complexes with DNA molecules nih.govacs.orgresearchgate.netresearchgate.net. The specific binding mode can influence the cellular uptake, DNA adduct formation, and ultimately, the cytotoxic potency of the complex nih.govrsc.org.
Cytotoxicity against Cancer Cell Lines
The anticancer efficacy of platinum complexes incorporating this compound has been evaluated against a range of human cancer cell lines. Studies have demonstrated that these complexes can exhibit potent cytotoxicity, with activity profiles that vary depending on the specific complex structure and the cancer cell type.
For example, a platinum(IV) complex featuring a this compound ligand showed promising cytotoxicity against liver (HepG2), colon (HCT116), and breast (MDA-MB-231) cancer cell lines researchgate.net. In this study, the complex demonstrated IC₅₀ values of 41.37 μM for HepG2, 47.62 μM for HCT116, and 73.90 μM for MDA-MB-231 cells researchgate.net.
Similarly, platinum(II) complexes with this compound have been tested against the HCT116 human colon cancer cell line. One such complex, [Pt(NH₃)₂(L)]NO₃, exhibited an IC₅₀ value of 35.51 μM after 72 hours of incubation, showing a more potent inhibitory effect compared to carboplatin (IC₅₀ = 51.94 μM) and another related platinum complex, [Pt(bipy)(L)]NO₃ (IC₅₀ = 51.33 μM) nih.govacs.org.
Table 1: Cytotoxicity of Platinum Complexes with this compound Ligands Against HCT116 Cancer Cell Line
| Compound / Cell Line | IC₅₀ (μM) | Incubation Time (h) | Reference |
| [Pt(NH₃)₂(L)]NO₃ | 35.51 | 72 | nih.govacs.org |
| [Pt(bipy)(L)]NO₃ | 51.33 | 72 | nih.govacs.org |
| Carboplatin | 51.94 | 72 | nih.govacs.org |
| Pt(IV) complex | 47.62 | Not specified | researchgate.net |
(Note: 'L' represents this compound in the context of the complexes mentioned in nih.govacs.org. The Pt(IV) complex in researchgate.net also features a this compound ligand.)
These findings highlight the potential of this compound-containing platinum complexes as candidates for anticancer drug development, showing comparable or superior activity to existing platinum-based therapies in specific cancer models.
This compound in Myostatin Inhibition
Myostatin, a protein that negatively regulates muscle growth, is a significant target for therapeutic interventions aimed at increasing muscle mass in conditions such as sarcopenia, muscular dystrophy, and cachexia. This compound has been incorporated into peptide-based myostatin inhibitors to enhance their potency and stability.
Research has focused on developing peptides that can effectively inhibit myostatin. One notable example is the myostatin inhibitory D-peptide-35 (MID-35), a retro-inverso peptide that includes this compound (abbreviated as 'x' or 'Chg' in sequences) within its structure mdpi.comresearchgate.netnih.gov. The inclusion of this compound, along with other modifications such as the use of D-amino acids and retro-inverso peptide synthesis, contributes to increased stability against proteolytic degradation and enhanced binding affinity to myostatin mdpi.comresearchgate.netnih.gov.
In preclinical studies using mouse models, peptides incorporating this compound have demonstrated significant effects on muscle mass. For instance, a single intramuscular injection of MID-35 led to a 1.3-fold increase in muscle weight in mice after 28 days, indicating its potent myostatin inhibitory effect and potential for treating muscle atrophy mdpi.comresearchgate.net. These developments suggest that this compound plays a crucial role in the design of stable and effective peptide therapeutics for muscle-related disorders.
Computational and Analytical Approaches in D Cyclohexylglycine Research
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the study of non-proteinogenic amino acids like D-Cyclohexylglycine. These methods provide deep insights into molecular structure, electronic properties, and interaction dynamics, complementing experimental data and guiding further research.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govwikipedia.org It is employed to predict and analyze molecular properties based on the electron density. nih.gov In research involving this compound, often denoted as the ligand (HL), DFT calculations have been crucial for validating proposed molecular structures and understanding their electronic characteristics. acs.orgnih.gov
One notable application involved the study of platinum complexes with a cyclohexylglycine ligand. acs.orgnih.gov Researchers performed geometry optimization for the ligand and its metal complexes to confirm their structures. nih.govresearchgate.net A common computational approach in such studies involves using the Gaussian 09 program package with a hybrid functional like UB3LYP and a basis set such as 6311G(d,p)(LANL2DZ). acs.orgnih.govresearchgate.net These calculations help in comparing theoretical vibrational spectra (IR) with experimental data, thus validating the structural assignments. acs.orgnih.gov DFT is also used to describe the structural parameters of crystallized complexes in detail. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.compensoft.net This method is widely used to understand drug-receptor interactions. nih.gov For this compound and its derivatives, molecular docking simulations have been employed to investigate binding modes and energies with biological targets like DNA. nih.govresearchgate.net
In a study investigating platinum complexes of cyclohexylglycine, molecular docking was used to explore the interaction with a B-DNA target (PDB ID: 1BNA). nih.gov The simulations, performed using software such as AutoDock 4.2, aimed to identify the most stable binding conformations and elucidate the nature of the interactions. nih.gov Findings indicated that this compound (as the free ligand, HL) binds with a calculated binding energy of -5.7 kcal/mol. nih.govresearchgate.net The interactions were characterized as a combination of groove binding and electrostatic interactions, stabilized by hydrogen bonds and van der Waals forces. nih.gov
Table 1: Molecular Docking Parameters for Cyclohexylglycine Ligand (HL)
| Parameter | Value | Source |
|---|---|---|
| Target Molecule | B-DNA (PDB ID: 1BNA) | nih.gov |
| Docking Software | AutoDock 4.2 | nih.gov |
| Binding Energy | -5.7 kcal/mol | nih.govresearchgate.net |
| Interaction Types | Groove Binding, Electrostatic | nih.gov |
This interactive table summarizes the key parameters from molecular docking simulations of the this compound ligand.
Quantum Chemical Descriptors (QCDs) are numerical values derived from the electronic structure of a molecule, which help in predicting its chemical behavior and biological activity. rasayanjournal.co.inrsc.org These descriptors are often calculated using DFT. acs.orgnih.govresearchgate.net For this compound and its derivatives, QCDs are used to forecast properties relevant to their potential as drug-like molecules. nih.gov
Key descriptors determined through these computational analyses include molecular weight (MW), the octanol-water partition coefficient (log P), and the topological polar surface area (TPSA). acs.orgnih.gov These parameters are essential for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org For instance, the analysis of this compound and its complexes yielded acceptable ranges for MW (157–509 g/mol ), log P (–0.24 to 1.45), and TPSA (43–47 Ų), suggesting favorable drug-like characteristics. acs.orgnih.gov These computational predictions help in rationalizing the reactivity patterns and interaction tendencies of the molecules. nih.govrasayanjournal.co.in
Molecular Docking Simulations for Binding Interactions
Advanced Spectroscopic and Chromatographic Characterization
The precise structural elucidation and purity assessment of this compound rely heavily on advanced analytical techniques. Spectroscopic and chromatographic methods are fundamental for confirming the identity and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives, with analysis of chemical shifts and coupling constants confirming the molecular framework. acs.orgnih.govacs.org
In the ¹H NMR spectrum of free this compound (HL), the carboxyl proton appears as a broad singlet at a chemical shift (δ) of approximately 13.68 ppm, while the proton on the α-nitrogen is observed around 9.27 ppm. nih.gov The disappearance of the carboxyl proton signal upon coordination to a metal center, such as platinum, indicates deprotonation and involvement in binding. nih.gov
The ¹³C NMR spectrum provides complementary information. nih.gov For the free this compound ligand, the carbonyl carbon (C=O) gives a characteristic signal at 168.12 ppm. nih.gov A downfield shift of this peak in metal complexes confirms the coordination of the carboxylate group to the metal ion. nih.gov
Table 2: Key NMR Spectroscopic Data for this compound (Free Ligand)
| Nucleus | Functional Group | Chemical Shift (δ) | Source |
|---|---|---|---|
| ¹H | Carboxyl (-COOH) | ~13.68 ppm | nih.gov |
| ¹H | Amine (-NH) | ~9.27 ppm | nih.gov |
| ¹³C | Carbonyl (C=O) | ~168.12 ppm | nih.gov |
This interactive table presents characteristic ¹H and ¹³C NMR chemical shifts for the free this compound ligand.
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and elemental composition. uni-muenchen.de It is a critical tool for the characterization of this compound. acs.orgnih.gov High-resolution mass spectrometry can confirm the molecular formula, C₈H₁₅NO₂, with a computed molecular weight of 157.21 g/mol . nih.gov
Tandem mass spectrometry (MS-MS) provides further structural information through fragmentation analysis. nih.gov For this compound, the protonated molecule [M+H]⁺ has a precursor mass-to-charge ratio (m/z) of 158.1176. nih.gov Collision-induced dissociation of this ion results in characteristic product ions, such as those at m/z 112 and 95.1. nih.gov Similarly, the deprotonated molecule [M-H]⁻ shows a precursor m/z of 156.103, which fragments into product ions at m/z 110.1 and 108, among others. nih.gov This fragmentation pattern serves as a fingerprint for the molecule's structure.
Table 3: Tandem Mass Spectrometry (MS-MS) Data for this compound
| Precursor Ion | Precursor m/z | Key Product Ions (m/z) | Source |
|---|---|---|---|
| [M+H]⁺ | 158.1176 | 112, 95.1 | nih.gov |
| [M-H]⁻ | 156.103 | 110.1, 108, 156.1 | nih.gov |
This interactive table displays the precursor ions and major fragment ions of this compound observed in MS-MS analysis.
UV-Vis Spectrometry and Circular Dichroism (CD)
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. msu.edujascoinc.com This absorption is dependent on the electronic transitions within the molecule. jascoinc.com While UV-Vis spectroscopy provides information about the presence of chromophores (light-absorbing groups) and conjugated systems, it is generally less informative for non-conjugated amino acids like this compound which lack significant absorption in the 200-800 nm range. libretexts.org However, when this compound is part of a larger molecule or complex, such as a platinum-based anticancer drug, UV-Vis spectrometry can be used to characterize the resulting compound. nih.govresearchgate.net For instance, in a study of platinum complexes containing a cyclohexylglycine ligand, UV-Vis spectrometry was used alongside other techniques to characterize the synthesized complexes. nih.gov
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. chiralabsxl.comphotophysics.com It measures the differential absorption of left and right-circularly polarized light. photophysics.com Since this compound is a chiral molecule, CD spectroscopy is a valuable tool for its stereochemical analysis. The technique can be used to assign the absolute configuration of a chiral molecule by comparing its CD spectrum to that of a known standard or through theoretical calculations. chiralabsxl.com Enantiomers, like D- and L-Cyclohexylglycine, will produce mirror-image CD spectra. chiralabsxl.com This makes CD an effective method for determining the enantiomeric purity of a sample. In studies involving peptides containing this compound, CD is used to investigate the conformation of these molecules in solution. For example, changes in the CD spectrum upon titration with DNA can indicate interactions and conformational changes in the molecule. nih.govacs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of a sample, which provides information about the vibrational modes of its functional groups. wikipedia.org It is a rapid and non-destructive method widely used for chemical identification and characterization. thermofisher.com
In the context of this compound, FT-IR spectroscopy can be used to identify the characteristic absorption bands corresponding to its functional groups. For instance, the FT-IR spectrum of cyclohexylglycine shows broad bands in the 2000-3500 cm⁻¹ range, which are typical for amino acids. nih.gov Specific stretching vibrations for C-H, N-H, and carboxylate groups (COO⁻) can also be identified. nih.gov While FT-IR cannot distinguish between enantiomers like D- and L-Cyclohexylglycine due to their identical chemical structures, it can differentiate between a racemic mixture and a pure enantiomer because of differences in their crystal lattice symmetry. thermofisher.com
FT-IR is also a valuable tool for characterizing derivatives of this compound. For example, it has been used to confirm the structure of platinum complexes containing a cyclohexylglycine ligand by observing shifts in the characteristic vibrational frequencies upon coordination to the metal ion. nih.govresearchgate.net
Below is a table summarizing the typical FT-IR spectral data for Cyclohexylglycine (HL) and its platinum complexes.
| Compound | ν(OH) (cm⁻¹) | ν(CH) and ν(NH) (cm⁻¹) | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) |
| HL (Cyclohexylglycine) | 3439–3494 | 3335–2723, 3197–2869, 3089–2889 | 1761 | 1418 |
| Complex 1 | 3439–3494 | 3335–2723, 3197–2869, 3089–2889 | - | - |
| Complex 2 | 3439–3494 | 3335–2723, 3197–2869, 3089–2889 | - | - |
| Data sourced from a study on platinum complexes of cyclohexylglycine. nih.gov |
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely applied in the analysis of amino acids and their derivatives, including this compound.
HPLC is frequently used to determine the purity of this compound, with some commercial sources specifying a purity of ≥98.0% as determined by HPLC. avantorsciences.com The technique is also essential in the analysis and purification of compounds derived from this compound. For instance, in the synthesis of dipeptidyl peptidase-IV inhibitors, reverse-phase HPLC was used to purify the final products. clockss.org
Furthermore, chiral HPLC methods are employed to resolve diastereomeric mixtures of this compound derivatives. clockss.org This is crucial for isolating the specific stereoisomer with the desired biological activity. For example, ChiralCel columns have been utilized to separate diastereomers of indole-fused and thiazole-fused cyclohexylglycine derivatives. clockss.org
The following table provides examples of chiral HPLC columns and conditions used in the separation of this compound derivatives.
| Derivative Type | Chiral Column | Eluent Composition |
| Indole-fused | ChiralCel OJ | 50% ethanol/hexane (isocratic) |
| Thiazole-fused | ChiralCel AS | 50% ethanol/hexane (isocratic) |
| Diastereomer of compound 10 | ChiralCel AD | 75% EtOH/hexane (isocratic) |
| Data from a study on dipeptidyl peptidase-IV inhibitors. clockss.org |
X-ray Diffraction Studies
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure of a material. covalentmetrology.com It is based on the principle that when a crystalline sample is struck by X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. covalentmetrology.com This pattern is unique to the specific crystalline structure and can be used for phase identification, determination of lattice parameters, and analysis of crystal quality. covalentmetrology.comresearchgate.net
The table below summarizes the crystallographic data for this platinum complex of cyclohexylglycine.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Complex | [Pt(bipy)(L)]NO₃ |
| Data from a study on platinum complexes of cyclohexylglycine. nih.gov |
Biochemical Assays for this compound and its Derivatives
ELISA-based Detection of N-Boc-D-Cyclohexylglycine
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used biochemical technique for detecting and quantifying a specific substance in a biological sample. mybiosource.commdpi.com In the context of this compound research, ELISA kits have been developed for the detection of its N-Boc protected form, N-Boc-D-Cyclohexylglycine. mybiosource.commybiosource.com
These ELISA kits are typically designed as competitive immunoassays. mybiosource.commybiosource.com They utilize a microwell plate pre-coated with an antibody specific to N-Boc-D-Cyclohexylglycine. The assay involves the competition between the N-Boc-D-Cyclohexylglycine in the sample and a fixed amount of horseradish peroxidase (HRP)-conjugated N-Boc-D-Cyclohexylglycine for the antibody binding sites. After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm. mybiosource.com The intensity of the color is inversely proportional to the concentration of N-Boc-D-Cyclohexylglycine in the sample. A standard curve is generated using known concentrations of the analyte to determine the concentration in the unknown samples. mybiosource.com
These kits are intended for in vitro research use and can be used with various biological samples, including serum, plasma, and tissue homogenates. mybiosource.com
The table below outlines the typical specifications of a human N-Boc-D-Cyclohexylglycine ELISA kit.
| Parameter | Specification |
| Species Reactivity | Human |
| Specificity | Recognizes natural and recombinant Human N-Boc-D-CG with no significant cross-reactivity. |
| Sample Types | Serum, Plasma, Tissue Homogenate, Feces, Urine, Body Fluids |
| Detection Range | 0.5 µg/ml - 16 µg/ml |
| Sensitivity | 0.1 µg/ml |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Data from a commercially available ELISA kit datasheet. mybiosource.com |
Evaluation of Amino Acid Transport Mechanisms
The transport of amino acids across biological membranes is a fundamental process mediated by specific transporter proteins. numberanalytics.comnih.gov These transport mechanisms can be broadly categorized as facilitated diffusion, which follows the concentration gradient, and active transport, which moves amino acids against their concentration gradient and requires energy. numberanalytics.com
This compound, as an amino acid analog, is a substrate for certain amino acid transporters. The study of its transport provides insights into the mechanisms and specificity of these transporters. Amino acid transport systems are diverse and include antiporters, which exchange one amino acid for another, and symporters, which co-transport an amino acid with an ion like Na⁺. nih.govfrontiersin.org
The large neutral amino acid transporter (LAT1) is a key transporter at the blood-brain barrier, responsible for the facilitated exchange of large neutral amino acids. frontiersin.org It is stereospecific, showing a preference for L-enantiomers over D-enantiomers. frontiersin.org While specific transport studies on this compound are not extensively detailed in the provided context, derivatives like Z-D-2-cyclohexylglycine are noted for their relevance in studying amino acid transport mechanisms. chemimpex.com Understanding how compounds like this compound and its derivatives interact with these transport systems is crucial for drug design, particularly for targeting specific tissues or organs.
| Transporter Family | Transport Mechanism | Typical Substrates |
| Solute Carrier (SLC) Family (e.g., LAT1) | Facilitated Diffusion, Antiport | Large neutral amino acids (e.g., Phenylalanine, Leucine) |
| Excitatory Amino Acid Transporters (EAATs) | Active Transport, Symport (with Na⁺ and H⁺), Antiport (with K⁺) | Acidic amino acids (e.g., Glutamate (B1630785), Aspartate) |
| ATP-Binding Cassette (ABC) Transporters | Active Transport (ATP hydrolysis) | Amino acids and peptides |
| General information on amino acid transporter families. numberanalytics.comfrontiersin.org |
D Cyclohexylglycine As a Chiral Building Block in Asymmetric Synthesis
Enantiomerically Pure Compound Synthesis
The preparation of enantiomerically pure D-Cyclohexylglycine is a critical first step for its application in asymmetric synthesis. Several strategies have been developed to achieve high enantiomeric purity, including the resolution of racemic mixtures, asymmetric synthesis from achiral precursors, and transformations starting from enantiomerically pure materials (chiral pool synthesis).
One prominent method involves the catalytic hydrogenation of phenylglycine derivatives. For instance, (S)-phenylglycine can be hydrogenated using rhodium on carbon (Rh/C) as a catalyst to yield (S)-cyclohexylglycine with high enantiomeric excess (ee) researchgate.nettandfonline.com. While this route is effective, potential drawbacks include the partial hydrogenolysis of the benzylic amino group and partial racemization of the product, depending on the catalyst and reaction conditions researchgate.nettandfonline.com. Alternative approaches include the Strecker reaction starting from cyclohexane-carboxaldehyde, followed by hydrolysis of the resulting amino nitrile and subsequent resolution of the racemic mixture, or direct enantioselective syntheses researchgate.net.
A more elaborate, yet highly effective, method for obtaining enantiomerically pure this compound involves a multi-step synthesis followed by enzymatic resolution. This process typically includes steps such as acetylation of a DL-α-Cyclohexylglycine hydrochloride intermediate, followed by enzymatic cleavage of one enantiomer using enzymes like L-acylase. This enzymatic approach can yield L-α-Cyclohexylglycine with very high enantiomeric purity, often exceeding 99.5% ee google.com.
Table 1: Synthesis Methods for Enantiomerically Pure this compound
| Method | Starting Material | Catalyst/Reagent | Key Steps / Conditions | Yield | Enantiomeric Excess (ee) | Citation(s) |
| Catalytic Hydrogenation | (S)-Phenylglycine | Rhodium on carbon (Rh/C) | Hydrogenation under controlled pressure | ~92% | ~99% | researchgate.nettandfonline.com |
| Strecker Reaction & Resolution | Cyclohexane-carboxaldehyde | Various (e.g., enzymatic resolution) | Strecker reaction, hydrolysis, then resolution of the racemic mixture | Varies | Varies | researchgate.net |
| Multi-step Synthesis & Enzymatic Resolution | Various precursors | Aceticanhydride, L-acylase, HCl, NaOH, ethyl acetate | Acetylation of DL-α-Cyclohexylglycine hydrochloride, followed by enzymatic resolution with L-acylase to isolate the desired enantiomer | ~86% | ~99.5% | google.com |
Chiral Auxiliaries and Ligands in Catalytic Reactions
This compound and its derivatives are instrumental in the development of chiral auxiliaries and ligands, which are essential components in catalytic asymmetric synthesis. These molecules temporarily attach to a substrate, directing the stereochemical outcome of a reaction, or serve as ligands that coordinate with transition metals to form chiral catalysts.
While this compound itself might not always function directly as a chiral auxiliary, its derivatives, such as the Boc-protected form or its methyl ester hydrochloride, are employed in the synthesis of more complex chiral auxiliaries and ligands chemimpex.comnetascientific.com. These synthesized auxiliaries and ligands can then facilitate highly enantioselective transformations, including alkylations, hydrogenations, and other catalytic reactions netascientific.comsigmaaldrich.com. The cyclohexyl group's steric bulk and lipophilicity can be strategically leveraged to enhance stereochemical induction and catalyst stability nih.gov. For example, chiral ligands derived from structures incorporating cyclohexyl moieties have shown significant promise in various metal-catalyzed asymmetric reactions, demonstrating performance comparable to established privileged ligands nih.gov. The ability to create diverse chiral ligands from this compound precursors underscores its importance in advancing catalytic asymmetric methodologies.
Stereoselective Transformations in Drug Discovery
The precise control of stereochemistry is paramount in drug discovery and development, as different enantiomers of a chiral drug molecule can exhibit vastly different pharmacological activities, potencies, and safety profiles ddugu.ac.in. This compound plays a crucial role as a chiral building block in the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients (APIs).
Its structural features allow it to serve as a key component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its ability to modulate neurotransmitter activity, including interactions with glutamate (B1630785) and glycine (B1666218) receptors chemimpex.comchemimpex.comsmolecule.com. For instance, this compound derivatives are utilized in the synthesis of certain antibiotics, such as amoxicillin (B794) and cefuroxime, and antipsychotic drugs like olanzapine (B1677200) smolecule.com. Furthermore, its incorporation into peptide-based therapeutics can enhance lipophilicity and resistance to enzymatic degradation, improving bioavailability and efficacy .
The development of novel drugs often relies on the ability to precisely control stereochemistry during synthesis. This compound facilitates this by providing a readily available chiral center that can be incorporated into complex molecular architectures, contributing to the development of more effective and selective drug candidates ddugu.ac.inchemimpex.com. Its role extends to biochemical assays, where it can be used to study enzyme activity and protein interactions, providing insights into metabolic pathways and potential therapeutic targets chemimpex.com.
Table 2: Applications of this compound in Pharmaceutical Development
| Therapeutic Area/Target | Role of this compound | Examples (Drug Classes/Specific Drugs) | Citation(s) |
| Neurological Disorders | Building block for agents targeting neurological disorders; modulator of neurotransmitter activity (glutamate, glycine receptors) | Drugs for neurological disorders, neuroscience research | chemimpex.comchemimpex.comsmolecule.com |
| Antibiotics | Key component in synthesis | Amoxicillin, Cefuroxime | smolecule.com |
| Antipsychotics | Used in production | Olanzapine | smolecule.com |
| Analgesics & Anti-inflammatories | Building block for development | Analgesics, anti-inflammatory agents | chemimpex.com |
| Peptide-based Therapeutics | Improves lipophilicity and resistance to enzymatic degradation; precursor for drug design | Bioactive peptides, small-molecule drugs targeting membrane-bound receptors |
Compound Name Index:
this compound
(S)-Phenylglycine
DL-α-Cyclohexylglycine hydrochloride
L-α-Cyclohexylglycine
D-2-Cyclohexylglycine trifluoroacetate (B77799)
D-2-Cyclohexylglycine methyl ester hydrochloride
Boc-L-2-cyclohexylglycine dicyclohexylammonium (B1228976) salt
H-D-Chg-OH.HCl
Amoxicillin
Cefuroxime
Olanzapine
Future Directions and Research Opportunities
Expansion of D-Cyclohexylglycine Applications in Emerging Therapeutic Areas
The unique properties of this compound position it as a valuable candidate for developing novel therapeutics in emerging areas. Its role as a building block in peptidomimetics allows for the creation of synthetic peptide analogs with enhanced stability and modified biological activity, which can be explored for treating conditions such as sarcopenia, where myostatin inhibitory D-peptides incorporating this compound have shown potent effects researchgate.net. Furthermore, D-CHG's modulation of neurotransmitter receptors, such as N-methyl-D-aspartate (NMDA) and glycine (B1666218) receptors, suggests potential applications in neurological disorders, including pain modulation and anxiety regulation smolecule.comchemimpex.com. Research into its use in developing drugs that can cross the blood-brain barrier is also a key area for treating central nervous system disorders chemimpex.com. Additionally, D-CHG has been investigated for its potential in developing novel therapeutics targeting specific biological pathways, potentially leading to improved binding affinity and selectivity in drug design chemimpex.comresearchgate.net. Its incorporation into platinum complexes has also shown promise in anticancer research, with studies exploring their cytotoxic activities against cancer cell lines acs.orgresearchgate.netnih.gov.
Development of Novel Synthetic Routes and Methodologies
The efficient and stereoselective synthesis of this compound remains a critical area for research to support its broader applications. While established methods like direct ammonolysis and Boc protection are in use, the development of novel, greener, and more cost-effective synthetic routes is crucial. Research into asymmetric hydrogenation of enamide precursors using chiral catalysts, such as Rhodium-DuPHOS complexes, has demonstrated high enantiomeric excess tandfonline.com. Alternative approaches, including enzymatic resolutions and biocatalytic methods, offer environmentally benign pathways for producing enantiomerically pure D-CHG google.comrsc.org. Exploring novel synthetic strategies, such as those involving chiral auxiliaries or organocatalysis, could lead to improved yields and reduced production costs, thereby facilitating large-scale production for pharmaceutical and material science applications google.comacs.org.
Advanced Computational Studies and Predictive Modeling for this compound Systems
Computational chemistry plays a vital role in understanding the behavior and predicting the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations are being employed to study the electronic structures, reactivity, and interaction modes of D-CHG-containing complexes, particularly in anticancer drug development acs.orgresearchgate.netnih.govnih.govimperial.ac.uk. Molecular docking studies are used to visualize binding sites and predict interactions with biological targets like DNA and proteins acs.orgresearchgate.netnih.gov. Quantitative Structure-Activity Relationship (QSAR) studies can further elucidate the relationship between D-CHG's structural modifications and its biological activity, aiding in the design of more potent and selective therapeutic agents chemimpex.com. Predictive modeling can also be applied to explore its behavior in material science applications, such as self-assembly and polymer formation, and to forecast its pharmacokinetic properties in drug development.
Integration of this compound into Supramolecular Chemistry and Materials Science
The unique structural characteristics of this compound make it an attractive building block for supramolecular chemistry and advanced materials. Its ability to form self-assembled structures is being explored for the development of novel functional materials with applications in catalysis, drug delivery, and sensors smolecule.com. Research into the synthesis of polypeptides containing this compound has shown that these polymers can undergo conformational transitions and exhibit specific properties, suggesting their potential in biomaterials and coatings netascientific.comresearchgate.net. The incorporation of D-CHG into polymers can also enhance their mechanical properties, making it useful in creating advanced materials chemimpex.comvwr.com. Further exploration in this area could lead to the development of novel hydrogels, responsive materials, or specialized coatings with tailored functionalities.
Exploration of this compound in Biological Probes and Diagnostic Tools
This compound holds potential for use in biological probes and diagnostic tools, leveraging its specific interactions with biological systems. Its role as a modulator of neurotransmitter receptors suggests its utility in developing probes for studying neurological pathways and disease mechanisms smolecule.comchemimpex.com. Furthermore, its incorporation into peptidomimetics or other molecular constructs could lead to the development of targeted probes for imaging or diagnostic assays. While direct applications in diagnostic tools are less extensively documented in the provided search results, its use as a building block in synthesizing compounds with biological activity, including potential anticancer agents, hints at indirect roles in diagnostic research through the development of novel therapeutic agents acs.orgresearchgate.netnih.gov. Future research could focus on conjugating D-CHG to imaging agents or developing biosensors that utilize its specific binding or modulatory properties.
Q & A
Q. What ethical and reproducibility safeguards are essential for in vivo studies with this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: predefined sample sizes, blinding, and randomization. Include sham controls and histopathological assessments. Share raw data and analysis scripts via repositories (e.g., Zenodo) to enable replication .
Guidance for Data Presentation
- Tables : Summarize key physicochemical properties (e.g., logP, solubility) with SEM ± 0.05 .
- Figures : Use heatmaps for omics data and time-lapse microscopy for cellular assays. Avoid redundant visualizations; place raw datasets in supplementary materials .
- Contradiction Management : Apply Bradford Hill criteria to evaluate causality in conflicting mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
